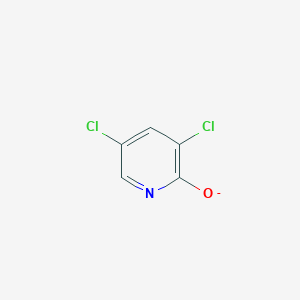

3,5-Dichloropyridin-2-olate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloropyridin-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICOPWJJZSJEDL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2NO- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.98 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3,5 Dichloropyridin 2 Olate and Its Precursors/derivatives

Direct Synthesis Approaches to Pyridin-2-olates and Related Species

The direct synthesis of pyridin-2-olates, also known as 2-pyridones, can be achieved through various cyclization and condensation reactions. One method involves the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in a basic medium to yield substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net Another approach is the tandem condensation of propiolamide (B17871) and cyclic β-keto methyl esters in water, which, after intramolecular ring closure and decarboxylation, produces a 5,6-fused 2-pyridone ring system. organic-chemistry.org

The synthesis of N-aryl pyridine-2-ones can be accomplished through a copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts at room temperature. organic-chemistry.org Alternatively, CuI-catalyzed coupling of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides provides a mild and highly chemoselective method for N-arylation. researchgate.net

Functionalization and Derivatization from Halogenated Pyridine (B92270) Precursors

Halogenated pyridines are versatile precursors for the synthesis of a wide range of derivatives, including 3,5-Dichloropyridin-2-olate. The presence of halogen atoms allows for various functionalization reactions.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki Reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki reaction, are powerful tools for forming carbon-carbon bonds. A highly efficient, ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been developed using palladium acetate (B1210297) as a catalyst in an aqueous phase. mdpi.comresearchgate.net This method yields 3,5-dichloro-2-arylpyridines with high efficiency under mild and environmentally friendly conditions. mdpi.comresearchgate.net The reaction is regioselective, with no di- or tri-substituted products observed. mdpi.com

The choice of ligand can significantly influence the regioselectivity of Suzuki reactions on dihalogenated pyridines. For instance, sterically hindered N-heterocyclic carbene (NHC) ligands like IPr promote C4-selective coupling of 2,4-dichloropyridines. nih.govnih.gov This ligand-controlled selectivity allows for the installation of various groups at the C4 position while retaining the C2-chloride for subsequent reactions. nih.gov

| Catalyst System | Substrate | Coupling Partner | Selectivity (C4:C2) | Reference |

| Pd(OAc)₂ (ligand-free) | 2,3,5-Trichloropyridine | Arylboronic acids | Regioselective for C2 | mdpi.comresearchgate.net |

| Pd-PEPPSI-IPr | 2,4-Dichloropyridine | Arylboronic acids | 2.5:1 to 10.4:1 | nih.gov |

| Pd/IPr | 2,4-Dichloropyridines | Arylboronic acids | ~10:1 | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyridines. In this reaction, a nucleophile replaces a halide on the aromatic ring. masterorganicchemistry.com The reactivity of the pyridine ring is enhanced by electron-withdrawing groups. masterorganicchemistry.com For instance, 3,5-dichloropyridine (B137275) can undergo nucleophilic C–H etherification at the 4-position. nih.gov

The regioselectivity of SNAr on substituted dichloropyridines can be influenced by the nature of the substituent and the solvent. In the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243), bulky 3-substituents direct the substitution to the 6-position. researchgate.net The solvent's hydrogen-bond accepting ability, as described by the Kamlet–Taft β parameter, can also be used to control the regioselectivity. researchgate.net For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine shows a 16:1 selectivity for the 2-isomer in dichloromethane (B109758) (β = 0.10), which can be switched to a 2:1 selectivity for the 6-isomer in DMSO (β = 0.76). researchgate.net

Site-Selective Functionalization (e.g., Ultrasound-Assisted Alkynylation)

Ultrasound irradiation has emerged as a valuable tool for promoting site-selective functionalization of halogenated pyridines. A convenient method for the synthesis of 2,6-dialkynyl-3,5-dichloropyridine derivatives involves the ultrasound-assisted site-selective alkynylation of 2,3,5,6-tetrachloropyridines. researchgate.netresearchgate.net This reaction is catalyzed by a Pd/C-Cu system and allows for the introduction of various terminal alkynes. researchgate.netresearchgate.net The remaining chloro groups at the C-3 and C-5 positions are available for further functionalization. researchgate.net Ultrasound has also been utilized for the iodination of imidazo[1,2-α]pyridines via C–H functionalization. nih.gov

Deprotonation and Metallation Studies using Organolithium Reagents

Organolithium reagents are strong bases and nucleophiles widely used in organic synthesis for deprotonation and metallation. wikipedia.orgnih.gov The deprotonation of a C-H bond by an organolithium reagent, known as metallation, creates a new organolithium species that can react with electrophiles. fishersci.it The high reactivity of organolithium reagents necessitates careful handling under inert atmospheres. nih.gov

The deprotonation of 3,5-dichloropyridine has been studied using lithium cuprates. rsc.org These reagents can effect deprotocupration, allowing for subsequent reactions such as aroylation. rsc.org The use of additives like tetramethylethylenediamine (TMEDA) can enhance the reactivity of organolithium reagents. uniurb.it

Synthesis of Complex Architectures Incorporating this compound Moieties

The this compound moiety serves as a building block in the synthesis of more complex molecular architectures. For example, it has been incorporated into piperazine (B1678402) derivatives, such as 3-[4-(3,5-dichloropyridin-2-yl)piperazine-1-carbonyl]pyridin-2-ol. molport.com Additionally, 3,5-dichloropyridin-2-yloxy groups have been attached to (benzo)imidazo[2,1-b] chemrxiv.orgrsc.orgthiazine scaffolds. researchgate.net

The construction of these complex molecules often relies on a combination of the synthetic strategies discussed previously. Retrosynthetic analysis is a key approach for planning the synthesis of complex molecules by breaking them down into simpler, accessible precursors. ekb.eg Modern synthetic strategies often employ cascade reactions and multicomponent techniques to build molecular complexity efficiently. ekb.eg A novel "clip-off" chemistry approach has also been developed, where complex organic molecules like macrocycles are obtained by selectively breaking down larger crystalline structures. icmab.es

N-Acyl Thiourea (B124793) Derivatives

The synthesis of N-acyl thiourea derivatives incorporating a 3,5-dichloropyridin-2-yl moiety is a key area of study. These compounds are typically synthesized through the reaction of an appropriately substituted amine with an acyl isothiocyanate.

A notable example is the synthesis of N-((3,5-dichloropyridin-2-yl)carbamothioyl)pivalamide. researchgate.net This reaction involves the condensation of 2-Amino-3,5-dichloropyridine with benzoyl isothiocyanate. The process is carried out in a suitable solvent, such as acetonitrile (B52724), to facilitate the nucleophilic addition of the amino group of the pyridine to the carbon atom of the isothiocyanate group. researchgate.net This general approach allows for the creation of a library of N-acyl thiourea derivatives by varying the acyl group attached to the isothiocyanate. mdpi.com

The general synthetic scheme can be represented as follows:

Step 1: Formation of Acyl Isothiocyanate: An acid chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone. This in-situ generation of the acyl isothiocyanate is a common and efficient method. mdpi.com

Step 2: Reaction with Amine: The resulting acyl isothiocyanate is then reacted with a heterocyclic amine, in this case, 2-Amino-3,5-dichloropyridine. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the N-acyl thiourea derivative. mdpi.com

The reaction conditions, such as temperature and reaction time, can be optimized to improve the yield and purity of the final product.

Pyrazoline–Thiazole (B1198619) Hybrid Analogues

The synthesis of hybrid molecules containing both pyrazoline and thiazole rings attached to a dichloropyridine scaffold has been explored. These complex structures are assembled through multi-step reaction sequences.

One reported synthesis of a pyrazoline-thiazole hybrid with a dichloropyridine unit starts with 1-(2,5-dichloropyridin-3-yl)ethan-1-one. nih.gov It is important to note that this precursor is an isomer of a derivative of this compound. The synthetic strategy involves the following key steps:

Chalcone (B49325) Formation: The initial step is a Claisen-Schmidt condensation between 1-(2,5-dichloropyridin-3-yl)ethan-1-one and an appropriate aromatic aldehyde, such as benzo[d]thiazole-2-carbaldehyde. This reaction is typically carried out in the presence of a strong base like sodium hydroxide (B78521) in ethanol (B145695) to yield a chalcone substrate. nih.gov

Pyrazoline Ring Formation: The newly formed chalcone is then reacted with a hydrazine (B178648) derivative, such as substituted phenylhydrazine, to construct the pyrazoline ring via cyclization.

Thiazole Moiety Introduction: The final step involves the introduction of the thiazole ring, which can be achieved through various methods, often involving reaction with a molecule containing a pre-formed thiazole ring or by constructing the thiazole ring on the pyrazoline intermediate.

This modular approach allows for the synthesis of a diverse library of pyrazoline–thiazole hybrid analogues by varying the substituents on the starting materials. nih.govnih.gov

Manganese(III) Porphyrins Bearing Dichloropyridyl Units

The synthesis of manganese(III) porphyrins containing 3,5-dichloropyridyl substituents at the meso positions represents a significant area of research in the field of metalloporphyrin catalysts. researchgate.net These complexes are typically prepared in a two-step process: the synthesis of the free-base porphyrin followed by metallation with a manganese salt.

The synthesis of the porphyrin macrocycle is achieved through the condensation of pyrrole (B145914) with an appropriate aldehyde. For symmetric porphyrins, such as 5,10,15,20-tetrakis(3,5-dichloropyridin-4-yl)porphyrin, the reaction involves the condensation of pyrrole with 3,5-dichloro-4-pyridinecarboxaldehyde. researchgate.net For asymmetric porphyrins, a mixture of aldehydes is used in a specific stoichiometric ratio to favor the formation of the desired product. researchgate.net

The general synthetic pathway is as follows:

Porphyrin Synthesis: Pyrrole and the desired aldehyde(s) are reacted in a suitable solvent, often under acidic conditions, followed by oxidation to form the aromatic porphyrin ring.

Metallation: The free-base porphyrin is then treated with a manganese(II) salt, such as manganese(II) acetate, in a solvent like dimethylformamide (DMF) or a buffer mixture of acetic acid and sodium acetate. nih.gov The mixture is heated to facilitate the insertion of the manganese ion into the porphyrin core, yielding the manganese(III) porphyrin complex. researchgate.netnih.gov

The resulting manganese(III) porphyrins can be further modified, for instance, by covalent attachment to solid supports like Merrifield resin or silica (B1680970). researchgate.net

(Benzo)Imidazo[2,1-b]Current time information in Bangalore, IN.researchgate.netthiazine Derivatives

Derivatives of (Benzo)Imidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netthiazine containing a 3,5-dichloropyridin-2-yloxy moiety have been synthesized through a selective nucleophilic substitution reaction. mdpi.comnih.gov This approach involves the reaction of a hydroxyl-substituted imidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netthiazine with a substituted 2-chloropyridine.

A key intermediate in this synthesis is a 3-hydroxy-imidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netthiazine or its benzo-annulated analog. mdpi.com The synthesis of the final product, for example, 3-[(3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo mdpi.comrsc.orgimidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netthiazine, proceeds as follows:

Preparation of the Hydroxy Intermediate: The synthesis starts from (benzo)imidazolinthiones, which are reacted with epichlorohydrin (B41342) to form the key 3-hydroxy-imidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netthiazine intermediates. mdpi.com

Nucleophilic Substitution: The hydroxyl group of the intermediate is deprotonated using a base, such as sodium hydride, in an anhydrous solvent like dimethylformamide (DMF). The resulting alkoxide then acts as a nucleophile, attacking the carbon atom bearing the chlorine at the 2-position of 2,3,5-trichloropyridine. This results in the selective substitution of the chlorine atom and the formation of the desired ether linkage. mdpi.comnih.gov

This synthetic strategy allows for the introduction of the 3,5-dichloropyridin-2-yloxy group onto the imidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netthiazine scaffold, leading to the formation of complex heterocyclic systems. researchgate.netmdpi.com

Data Tables

Table 1: Synthesis of N-((3,5-dichloropyridin-2-yl)carbamothioyl)pivalamide

| Reactants | Reagents/Solvents | Product | Reference |

| 2-Amino-3,5-dichloropyridine, Benzoyl isothiocyanate | Acetonitrile | N-((3,5-dichloropyridin-2-yl)carbamothioyl)pivalamide | researchgate.net |

Table 2: Synthesis of Pyrazoline-Thiazole Hybrid Analogue

| Starting Material | Key Intermediates | Final Product Class | Reference |

| 1-(2,5-dichloropyridin-3-yl)ethan-1-one, Benzo[d]thiazole-2-carbaldehyde | Chalcone, Pyrazoline derivative | Benzothiazole-derived pyrazoline-based thiazole | nih.gov |

Table 3: Synthesis of Manganese(III) Porphyrins

| Porphyrin Precursor | Metallation Reagent | Product | Reference |

| 5,10,15,20-tetrakis(3,5-dichloropyridin-4-yl)porphyrin | Manganese(II) acetate | Chloro[5,10,15,20-tetrakis(3,5-dichloropyridin-4-yl)porphyrinate]manganese(III) | researchgate.net |

Table 4: Synthesis of 3-[(3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo mdpi.comrsc.orgimidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netthiazine

| Reactants | Reagents/Solvents | Product | Reference |

| 3-hydroxy-3,4-dihydro-2H-benzo mdpi.comrsc.orgimidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netthiazine, 2,3,5-trichloropyridine | Sodium Hydride, DMF | 3-[(3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo mdpi.comrsc.orgimidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netthiazine | mdpi.com |

Coordination Chemistry of 3,5 Dichloropyridin 2 Olate

Ligand Properties and Bonding Motifs

The coordination behavior of 3,5-dichloropyridin-2-olate is governed by several key characteristics, including its ability to bind through different atoms, its inherent tautomerism, and its capacity to link multiple metal centers.

The this compound anion is an ambidentate ligand, meaning it possesses two distinct donor atoms—the pyridine (B92270) ring nitrogen and the exocyclic oxygen—through which it can coordinate to a metal center. doubtnut.combyjus.com This allows for multiple bonding modes. Most commonly, it acts as a negative N,O-hetero-bidentate ligand, where both the nitrogen and oxygen atoms bind to the same metal ion, forming a stable five-membered chelate ring.

The formation of such a chelate ring is favored by the "chelate effect," a thermodynamic principle that results in enhanced stability for complexes of polydentate ligands compared to complexes with an equivalent number of monodentate ligands. libretexts.org The chelate effect arises from both enthalpic and entropic contributions. Breaking the two coordinate bonds of a single bidentate ligand requires more energy than breaking a single bond from a monodentate ligand. libretexts.org Entropically, the coordination of one bidentate ligand displaces two or more solvent molecules, leading to a net increase in the system's disorder (entropy), which is thermodynamically favorable. libretexts.org The use of N,O-bidentate directing groups is a well-established strategy for promoting and controlling various chemical transformations. mdpi.com

The neutral precursor to the ligand, 3,5-dichloro-2-hydroxypyridine, exists in a tautomeric equilibrium between the pyridinol form (3,5-dichloro-2-hydroxypyridine) and the pyridone form (3,5-dichloro-1H-pyridin-2-one). le.ac.uknih.gov This phenomenon is characteristic of 2-hydroxypyridines and is crucial to understanding their coordination chemistry. researchgate.net

The position of this equilibrium is sensitive to the surrounding environment. In general, non-polar solvents tend to favor the pyridinol (lactim) tautomer, while polar, protic solvents like water and alcohols shift the equilibrium toward the more polar pyridone (lactam) tautomer. wikipedia.org

Upon deprotonation to form the this compound anion for coordination, the distinction between these forms is lost to resonance. However, the coordination process effectively traps the ligand in its deprotonated pyridinol (olate) configuration, where both the pyridine nitrogen and the phenolate-like oxygen are optimally positioned for chelation. This tautomeric behavior is a fundamental aspect that enables its versatile N,O-bidentate coordination.

Beyond chelating to a single metal center, the this compound ligand has the potential to act as a bridging ligand, connecting two or more metal ions to form polynuclear complexes. researchgate.net In this role, the nitrogen and oxygen donor atoms coordinate to different metal centers. This µ₂-bridging mode can lead to the formation of dimeric, trimeric, or polymeric structures.

For example, in related systems involving silicon-copper complexes with the unsubstituted pyridin-2-olate (pyO) ligand, the pyO group has been shown to be Si-O bound while simultaneously being Cu-N bound, thus forming a bridge between the two different metal atoms. This capability is fundamental to the construction of complex, multi-metallic architectures with potentially interesting magnetic or catalytic properties.

Coordination with Main Group Elements

The this compound ligand forms stable complexes with various main group elements, particularly those from Group 14, such as silicon, germanium, and tin.

Organosilicon compounds featuring pyridin-2-olate ligands have been synthesized and characterized. In compounds such as RSi(pyO)₃ and Ph₂Si(pyO)₂, the pyridin-2-olate ligand (pyO) is primarily bound to the silicon atom through a covalent Si-O bond. The pyridine nitrogen atom, while not forming a full covalent bond, can engage in a weak dative interaction with the silicon center (Si···N). This interaction can lead to a hypercoordinate silicon species, where the silicon atom's coordination number exceeds four.

These silicon pyridine-2-olates can themselves serve as complex ligands. The "dangling" nitrogen atoms are available to coordinate with other metals, such as copper, forming heteronuclear complexes. The electron-withdrawing chlorine atoms in the 3,5-dichloro derivative would be expected to increase the acidity of the parent silanol (B1196071) and influence the donor strength of the nitrogen atom.

Table 1: Coordination Characteristics of Phenyltetrel Pyridine-2-olates

| Compound | Tetrel Element (E) | Coordination Geometry at E | E-O Bond Lengths (Å) | E···N Separations (Å) |

|---|---|---|---|---|

| PhSi(pyO)₃ | Silicon | [4+3]-Coordination (Capped Tetrahedral) | ~1.65 | ~3.0 |

| PhGe(pyO)₃ | Germanium | [4+3]-Coordination (Capped Tetrahedral) | ~1.80 | 2.8–2.9 |

| PhSn(pyO)₃ | Tin | [5+2]-Coordination (Pentagonal Bipyramidal) | ~2.05 | 2.2–2.4 |

Data derived from studies on unsubstituted phenyltetrel pyridine-2-olates for comparative purposes. researchgate.net

The coordination chemistry of pyridin-2-olates with heavier Group 14 elements like germanium and tin has been explored, revealing a clear trend towards higher coordination numbers down the group. researchgate.net

In the germanium analogue, PhGe(pyO)₃, the structure is similar to the silicon complex, adopting a [4+3]-coordination mode. However, the Ge···N separations are significantly shorter (2.8–2.9 Å) than the Si···N distances, indicating a stronger interaction and a more pronounced trend toward hypercoordination. researchgate.net The coordination chemistry of germanium is diverse, with both Ge(II) and Ge(IV) complexes being accessible. Low-valent germanium compounds, in particular, have been investigated for their catalytic potential. uwo.ca

Hypercoordination Phenomena and Electronic Interactions

The concept of hypercoordination in the context of this compound and related ligands often involves the expansion of the coordination sphere of a central atom, typically a metal, beyond its conventional coordination number. This can be influenced by the electronic properties of the ligands. The electron-withdrawing nature of the chlorine atoms at the 3 and 5 positions of the pyridine ring in this compound can significantly impact the electronic environment of the coordinating atoms. evitachem.com This electronic influence can stabilize higher coordination numbers and affect the geometry of the resulting complex.

Natural Bond Orbital (NBO) analysis is a computational method used to study electronic exchanges and charge transfer between donor and acceptor orbitals within a molecule. researchgate.net Such analyses can reveal the nature of the bonding and non-bonding interactions that contribute to the stability of hypercoordinated species. The study of intramolecular and intermolecular interactions, such as hydrogen bonds, through techniques like Atoms-in-Molecules (AIM), reduced density gradient (RDG), and electron localization function (ELF) analyses, provides further insight into the stabilization of these complex structures. researchgate.net

Coordination with Transition Metals

Copper(I) and Copper(II) Complexes and Oligonuclear Architectures

The coordination chemistry of pyridin-2-olate ligands with copper has been a subject of considerable interest, leading to the formation of a variety of mononuclear and oligonuclear complexes. mdpi.comrsc.orguni-goettingen.de The this compound ligand, with its specific electronic and steric profile, can participate in the formation of diverse copper-containing architectures.

Copper(I) Complexes: Copper(I) complexes often exhibit a preference for lower coordination numbers and can form complexes with various phosphine (B1218219) co-ligands. mdpi.comacs.org For instance, tripodal ligands based on pyridine-2-olate can coordinate to CuCl to form complexes of the type RSi(μ2-pyO)3CuCl. mdpi.com In these structures, the pyridin-2-olate group is typically Si-O bound and Cu-N bound in a bridging fashion. mdpi.com The resulting complexes can feature distorted tetrahedral or trigonal pyramidal geometries at the copper center. mdpi.com

Copper(II) Complexes: Copper(II) readily forms complexes with a range of ligands, often resulting in square-planar or distorted octahedral geometries. wikipedia.orgmdpi.comrsc.org The reaction of copper(II) bromide with 3,5-dichloropyridine (B137275) has been shown to produce coordination polymers. clarku.edutheopenscholar.com In the presence of oxygen, reactions involving pyridin-2-olate ligands and CuCl can lead to the formation of Cu(II) complexes. mdpi.com The resulting structures can vary from mononuclear species to more complex oligonuclear arrangements, such as paddlewheel complexes. mdpi.com

Oligonuclear Architectures: The ability of pyridin-2-olate ligands to bridge multiple metal centers is a key factor in the formation of oligonuclear complexes. mdpi.comrsc.orguni-goettingen.de These can range from discrete binuclear or tetranuclear clusters to extended coordination polymers. rsc.orgclarku.edutheopenscholar.com The nature of the substituents on the pyridine ring and the choice of co-ligands can influence the final structure, leading to diverse motifs like ladder-type or cubane-like cores. mdpi.comuni-goettingen.de

Table 1: Examples of Copper Complexes with Pyridin-2-olate and Related Ligands

| Complex Type | Ligand System | Structural Features | Reference |

|---|---|---|---|

| Copper(I) Tripodal | RSi(pyO)3 | Mononuclear complex with Cu-N and Si-O bonding | mdpi.com |

| Copper(I) Phosphine | [(R)(bis-7-azaindolyl)borohydride]− | Distorted tetrahedral or trigonal pyramidal geometry | mdpi.com |

| Copper(II) Polymer | 3,5-dichloropyridine | Bibromide-bridged chains | clarku.edutheopenscholar.com |

| Copper(II) Paddlewheel | RSi(μ2-pyO)4CuCl | Dinuclear paddlewheel-like structure | mdpi.com |

| Oligonuclear Copper(II) | Bis(tridentate) pyrazolate | Bridged by carbonate and perchlorate | uni-goettingen.de |

Iron Complexes and Biomimetic Models (e.g., [Fe]-Hydrogenase Active Site Analogues)

The coordination of this compound and related nitrogen-containing ligands to iron is significant in the context of bioinorganic chemistry, particularly in the development of models for the active sites of iron-containing enzymes. nih.govnih.gov

Iron(II) Complexes: Iron(II) complexes with pyridine-based ligands are well-known and serve as precursors for various catalysts. wikipedia.org Dichlorotetrakis(pyridine)iron(II), for example, is a high-spin complex with a trans-dichloro geometry. wikipedia.org The electronic and steric properties of substituted pyridines, including 3,5-dichloropyridine, can influence the spin state of the resulting iron(II) complexes. beilstein-journals.org For instance, substitution on the pyridine ligand can weaken the ligand field strength, potentially inducing a spin crossover (SCO) from a low-spin to a high-spin state. beilstein-journals.org

[Fe]-Hydrogenase Active Site Analogues: [Fe]-hydrogenases are enzymes that catalyze the reversible formation of molecular hydrogen. rcsb.orgresearchgate.net Their active site contains a unique iron center coordinated by CO, cyanide, and a modified pyridinol ligand. rcsb.org The synthesis of model complexes that mimic the structure and function of this active site is an active area of research. nih.govnih.gov While specific examples with this compound are not detailed in the provided search results, the general principles of using substituted pyridinol ligands to create biomimetic models are well-established. These models are crucial for understanding the catalytic mechanism of the native enzyme. nih.govnih.gov

Formation of Coordination Polymers with Dichloropyridine Ligands

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic bridging ligands. Dichloropyridine ligands, including 3,5-dichloropyridine, have been utilized in the construction of such polymers. clarku.edutheopenscholar.comdntb.gov.uaresearchgate.net

The reaction of copper(II) bromide with 3,5-dichloropyridine results in the formation of a one-dimensional coordination polymer, catena-poly[[bis(3,5-dichloropyridine)copper(II)]-di-μ-bromido]. clarku.edutheopenscholar.com In this structure, the copper centers are bridged by two bromide ions, forming chains. These chains are further linked by non-classical hydrogen bonds and halogen bonds. clarku.edu The presence of the chlorine substituents on the pyridine ring influences the solid-state packing of these polymers.

Similarly, other substituted pyridine ligands have been used to create coordination polymers with various metal ions, including mercury(II). nih.govacs.org The steric and electronic properties of the pyridine derivative play a crucial role in determining the final architecture of the polymer, which can range from one-dimensional chains to more complex two- or three-dimensional networks. nih.govacs.org

Steric and Electronic Influence of Substituents on Coordination Geometry

The steric and electronic properties of substituents on a pyridine ligand, such as the two chlorine atoms in this compound, have a profound impact on the coordination geometry of the resulting metal complexes. nih.govacs.orgnih.govacs.orgvot.pl

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents alters the electron density on the coordinating nitrogen atom, thereby affecting the strength of the metal-ligand bond. evitachem.comresearchgate.netvot.plscispace.comnih.gov Electron-withdrawing groups, like the chlorine atoms in 3,5-dichloropyridine, decrease the basicity of the pyridine nitrogen, which can lead to weaker coordination. evitachem.com However, these electronic effects can also be harnessed to fine-tune the reactivity of the metal center, which is particularly important in catalysis. vot.pl The interplay between steric and electronic effects ultimately determines the connectivity and final three-dimensional structure of the coordination compound. nih.govacs.org

Reactivity and Reaction Mechanisms Involving 3,5 Dichloropyridin 2 Olate

Ligand Exchange Processes in Metallacycles

Ligand exchange is a fundamental process in the function of metal complexes, particularly in catalysis, where the binding and dissociation of substrates, ligands, and solvents are key mechanistic steps. nih.govresearchgate.net The exchange of ligands in a metal's coordination sphere can be associative, dissociative, or interchange in nature, and studying the kinetics and thermodynamics of these processes provides insight into reaction mechanisms. chemrxiv.orgmdpi.com

The 3,5-dichloropyridin-2-olate ligand, by virtue of its pyridin-2-one structure, can coordinate to metal centers. The exchange dynamics of related N-donor pyridine (B92270) ligands have been investigated, revealing several factors that influence the rate and mechanism of exchange. nih.govru.nl A study using electrospray ionization mass spectrometry (ESI-MS) to monitor the exchange of pyridine ligands in porphyrin cage complexes identified key parameters affecting ligand dissociation and exchange rates. nih.govru.nl

A pertinent example involves the use of 3,5-dichloropyridine (B137275) in Signal Amplification By Reversible Exchange (SABRE), a hyperpolarization technique. whiterose.ac.uk In this process, 3,5-dichloropyridine acts as a substrate that reversibly binds to an iridium catalyst. The active SABRE catalyst, characterized as a neutral complex such as [IrCl(H)₂(IMes)(substrate)₂], relies on the rapid and reversible exchange of both dihydrogen and the 3,5-dichloropyridine substrate to transfer polarization from parahydrogen to the substrate. whiterose.ac.uk This reversible exchange is a quintessential ligand exchange process occurring within a metallacyclic intermediate, highlighting how the kinetic lability of the pyridine ligand is essential for the catalytic cycle's efficiency. whiterose.ac.uk The principles governing the exchange of 3,5-dichloropyridine in this system are analogous to those expected for this compound, which would also participate in such dynamic equilibria when coordinated to a metal center.

Table 1: Factors Influencing Pyridine Ligand Exchange Rates in Metal Complexes

| Factor | Observation | Reference |

| Solvent | Changing the solvent from chloroform (B151607) to acetonitrile (B52724) can alter the exchange mechanism through competitive coordination of solvent molecules. | nih.gov |

| Trans-axial Ligand | More electron-donating trans-axial ligands accelerate the dissociation of the inner pyridine ligand. | nih.gov |

| Metal Center | The nature of the metal ion significantly impacts bond strength and lability; ligand exchange rates can vary by many orders of magnitude across different metals. | chemrxiv.org |

| Ligand Electronics | The electronic properties of the pyridine ligand itself, including the influence of substituents, affect its binding affinity and exchange kinetics. | whiterose.ac.uk |

Mechanistic Studies of Metal-Pyridonate Catalysis

Pyridone and pyridonate ligands are integral to coordination chemistry and catalysis, serving to tune the steric and electronic environment of a metal center, thereby influencing its reactivity and selectivity. researchgate.net Metalloradical catalysis, for instance, utilizes open-shell metal complexes to facilitate radical reactions, with cobalt-porphyrin systems being a notable example where the ligand framework is crucial for catalytic activity. nih.gov

Mechanistic insights into catalysis involving ligands similar to this compound can be drawn from studies on iridium-catalyzed C-H borylation and hyperpolarization. In the borylation of arenes catalyzed by iridium complexes bearing bipyridine ligands, the catalyst's resting state was identified as an [Ir(dtbpy)(COE)(Bpin)₃] complex. nih.gov The catalytic cycle proceeds through the dissociation of a cyclooctene (B146475) (COE) ligand, followed by the cleavage of an arene C-H bond by the reactive [Ir(dtbpy)(Bpin)₃] intermediate. nih.gov This demonstrates the critical role of ligand dissociation in creating a vacant site for substrate activation.

More directly, the SABRE catalysis involving 3,5-dichloropyridine provides a detailed mechanistic model. whiterose.ac.uk The process begins with the reaction of a precatalyst, [Ir(IMes)(COD)Cl], with H₂ and the substrate (3,5-dichloropyridine). This leads to the formation of catalytically active species, including [Ir(H)₂(IMes)(N-Substrate)₃]Cl and neutral complexes like [IrCl(H)₂(IMes)(N-Substrate)₂]. The efficiency of the hyperpolarization transfer is predicated on the reversible exchange of the substrate ligand with free substrate in solution. The study confirmed that for 3,5-dihalogenated pyridines, the formation of the neutral di-substituted iridium complex is a key part of the mechanism. whiterose.ac.uk This reversible binding and dissociation of the dihalopyridine ligand at the iridium center is the central catalytic event, underscoring the mechanistic importance of the metal-pyridonate interaction.

Chemical Transformations of the Pyridine Ring System

The N-oxide functional group significantly alters the reactivity of the pyridine ring, particularly its susceptibility to electrophilic and nucleophilic attack. The synthesis of 3,5-dichloropyridine N-oxide is typically achieved through the oxidation of 3,5-dichloropyridine with agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. google.com

The reaction of pyridine N-oxides with sulfur-containing reagents like sulfuryl chloride (SO₂Cl₂) is a known method for introducing substituents onto the pyridine ring. Research on the reactivity of 3,5-disubstituted pyridine-N-oxides with sulfuryl chloride provides a clear precedent for the behavior of the 3,5-dichloro derivative. researchgate.net When 3,5-dibromopyridine-N-oxide is heated with sulfuryl chloride at 120°C, it undergoes chlorination to yield a mixture of products. The primary product is 2-chloro-3,5-dibromopyridine, with a significant amount of 4-chloro-3,5-dibromopyridine also being formed. researchgate.net

This reaction proceeds via an initial attack of the N-oxide oxygen on the sulfuryl chloride, leading to an intermediate that can rearrange and eliminate sulfur dioxide to introduce a chlorine atom onto the ring, typically at the 2- or 4-position. The electron-withdrawing nature of the halogen substituents at the 3- and 5-positions deactivates the ring but directs incoming electrophiles (or the rearrangement products) to the available 2-, 4-, and 6-positions. Based on this established reactivity, the reaction of 3,5-dichloropyridine N-oxide with sulfuryl chloride is expected to produce a mixture of chlorinated pyridines, primarily 2,3,5-trichloropyridine (B95902) and 3,4,5-trichloropyridine.

Table 2: Products from the Reaction of 3,5-Dibromopyridine-N-Oxide with Sulfuryl Chloride

| Reactant | Reagent | Conditions | Major Products | Reference |

| 3,5-Dibromopyridine-N-oxide | Sulfuryl Chloride (SO₂Cl₂) | 120°C | 2-Chloro-3,5-dibromopyridine, 4-Chloro-3,5-dibromopyridine | researchgate.net |

Spectroscopic Characterization and Advanced Analytical Techniques

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction (XRD) is the premier analytical method for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise data on bond lengths, bond angles, and crystallographic symmetry, which are essential for understanding intermolecular interactions such as hydrogen bonding and crystal packing.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules. nih.gov By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental techniques for the structural elucidation of organic compounds. For 3,5-dichloro-2-pyridone (B189641), the dominant tautomer in solution, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and the N-H proton. The chemical shifts and coupling constants of the aromatic protons provide information about the electronic effects of the chloro and carbonyl substituents. Similarly, the ¹³C NMR spectrum would display five unique signals corresponding to the five carbon atoms of the pyridone ring, with their chemical shifts indicating their electronic environment (e.g., C=O, C-Cl, C-H). nih.gov

For comparison, the ¹H NMR spectrum of the precursor, 3,5-dichloropyridine (B137275), shows two signals corresponding to the three protons on the pyridine (B92270) ring. chemicalbook.com The analysis of these spectra is essential for confirming the identity and purity of the compound.

Heteronuclear NMR extends the analytical capability beyond ¹H and ¹³C to other NMR-active nuclei, offering specific insights into complexes and materials containing these elements.

⁶³Cu NMR: Copper(I) complexes are frequently studied using ⁶³Cu NMR. huji.ac.il This technique is highly sensitive to the symmetry of the copper ion's coordination sphere; complexes with high symmetry, such as tetrahedral environments, tend to produce reasonably narrow lines, whereas lower symmetry results in very broad, often undetectable signals. researchgate.netnih.gov ⁶³Cu NMR could be employed to study the coordination of the 3,5-Dichloropyridin-2-olate ligand to a Cu(I) center. The chemical shift would provide information on the electronic nature of the ligand. It is important to note that this technique is not applicable to paramagnetic Cu(II) complexes. huji.ac.il

²⁹Si NMR: This technique is invaluable for characterizing organosilicon compounds and silica-based materials. mdpi.com If this compound were functionalized with a silyl (B83357) group (e.g., triethoxysilyl), ²⁹Si NMR could be used to monitor its incorporation into a sol-gel matrix. The chemical shifts, denoted by Tⁿ and Dⁿ notation, reveal the degree of condensation around the silicon atom. mdpi.com

In the solid state, the orientation-dependent nature of NMR interactions provides a wealth of structural data. mdpi.com The chemical shift is a tensor quantity, characterized by its principal components (δ₁₁, δ₂₂, δ₃₃). While rapid molecular tumbling in solution averages this to a single isotropic chemical shift (δ_iso), in solid samples, the chemical shift anisotropy (CSA) is retained. rsc.org

Solid-state NMR (SSNMR) experiments, often performed under magic-angle spinning (MAS) to improve resolution, can measure the CSA. mdpi.comosti.gov The anisotropy (δ_aniso) and asymmetry (η) of the chemical shift tensor are highly sensitive to the local electronic structure, conformation, and intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net For example, the ¹⁵N SSNMR of pyridine derivatives shows significant changes in the chemical shift tensor upon protonation or hydrogen bonding, making it a sensitive probe of such interactions. mdpi.com Determining the ¹⁵N and ¹³C chemical shift tensors for solid 3,5-dichloro-2-pyridone would provide profound insights into its electronic structure and the nature of its hydrogen-bonding network.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a molecular "fingerprint" that is useful for identification and structural analysis. The frequencies of vibration are determined by the masses of the bonded atoms and the strength of the chemical bonds. arxiv.org Experimental FTIR and FT-Raman spectra for 3,5-dichloro-2-pyridone are available. nih.gov

For the 3,5-dichloro-2-pyridone tautomer, key vibrational modes can be assigned to specific functional groups. The analysis of these bands, particularly their position and intensity, confirms the presence of these groups and offers clues about intermolecular interactions like hydrogen bonding. scielo.org.mxresearchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for 3,5-Dichloro-2-pyridone

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3300 - 3100 | Broadened by hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Characteristic of pyridine ring C-H bonds. |

| C=O Stretch (Amide I) | 1680 - 1640 | A strong band, sensitive to hydrogen bonding. |

| C=C/C=N Ring Stretch | 1600 - 1450 | Multiple bands corresponding to ring vibrations. |

Note: Frequencies are approximate and can shift based on the physical state and intermolecular interactions. Data is inferred from general values for pyridones. scielo.org.mxresearchgate.net

In situ infrared spectroscopy is a powerful process analytical technology (PAT) that allows for the real-time monitoring of chemical reactions. nih.gov By inserting a probe directly into the reaction vessel, changes in the concentration of reactants, intermediates, and products can be tracked by observing their characteristic IR absorption bands. researchgate.net

This technique has been applied to study the deprotonation of 3,5-dichloropyridine using strong bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) and n-butyllithium (BuLi) at low temperatures. researchgate.netresearchgate.net Researchers were able to monitor the reaction in real-time by following the disappearance of IR bands corresponding to the 3,5-dichloropyridine substrate and the concurrent appearance of new bands associated with the lithiated product. researchgate.net This approach even allowed for the detection of transient intermediate structures. researchgate.net Such studies provide invaluable kinetic and mechanistic information that is difficult to obtain through conventional offline analysis, demonstrating the utility of in situ IR for understanding the formation of pyridin-2-olate-like species from their precursors.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Metalation Monitoring

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, is a fundamental technique used to study the electronic transitions within a molecule. pageplace.demsu.edu The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. msu.edu For conjugated systems, such as aromatic compounds, these spectra provide valuable insights into the electronic structure. pageplace.de

The UV-Vis spectrum of a compound is typically presented as a graph of absorbance versus wavelength. msu.edu In the context of this compound and its complexes, UV-Vis spectroscopy is instrumental in monitoring processes like metalation. Upon coordination to a metal center, the electronic environment of the pyridinolate ligand changes, leading to shifts in the absorption bands. This phenomenon is particularly useful in tracking the formation of metalloporphyrins, where changes in the characteristic Soret and Q bands indicate successful metal insertion. ulisboa.pt For instance, the metalation of a porphyrin ring system results in a deprotonated dianionic ligand, and the resulting metalloporphyrin exhibits distinct absorption spectra compared to the free-base porphyrin. ulisboa.pt

The solvent can also influence the position and intensity of absorption bands. Studies on related compounds, such as 3-amino-2,5-dichloropyridine, have shown that the solvent choice can affect the electronic stimulation properties, which is reflected in the UV-Vis spectra. researchgate.net

A study on aromatic imines demonstrated that increasing the concentration of the compound in a solvent could lead to conformational changes in the molecules, which in turn affects the UV-Vis spectra. nih.gov This highlights the importance of concentration effects in spectroscopic analysis.

Table 1: Representative UV-Vis Absorption Data for Related Aromatic Compounds

| Compound | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| Isoprene | Not Specified | 222 | π → π* | msu.edu |

| Tetraphenylporphyrin (H2(TPP)) | DMF | 500-550, 590, 650 | π → π* | ulisboa.pt |

| ZnII(TPP) | DMF | 550-600 | π → π* | ulisboa.pt |

This table is illustrative and shows data for related compounds to demonstrate the principles of UV-Vis spectroscopy.

Mass Spectrometry (e.g., HRMS, LC-MS, EI-MS) for Molecular Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for the precise determination of the molecular weight and elemental composition of a compound. Various ionization and analysis methods are employed depending on the nature of the analyte and the required information.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's molecular formula. cdri.res.inprotocols.io This is particularly crucial for confirming the identity of newly synthesized compounds containing this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. cdri.res.in This is especially useful for analyzing complex mixtures, such as reaction products or biological samples. nih.govnih.gov For instance, LC-MS/MS (tandem mass spectrometry) can be used to identify individual components in a mixture by separating them chromatographically and then fragmenting the parent ions to obtain structural information. nih.govfda.gov An LC-HRMS method has been developed for profiling auxin metabolites in plant tissues, demonstrating the technique's sensitivity and accuracy. protocols.io

Electron Ionization Mass Spectrometry (EI-MS) is a classic hard ionization technique that involves bombarding the sample with a high-energy electron beam. This process often leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can serve as a "fingerprint" for structural elucidation.

In the context of this compound, these mass spectrometry techniques are vital for confirming the successful synthesis of the compound and its derivatives, identifying impurities, and analyzing the products of its reactions. For example, in the study of metal complexes, LC-HRMS can be used to detect and characterize metal-peptide complexes directly in solution. nih.gov

Table 2: Common Mass Spectrometry Techniques and Their Applications

| Technique | Information Provided | Typical Application |

|---|---|---|

| HRMS | Accurate mass for molecular formula determination. | Confirmation of newly synthesized compounds. |

| LC-MS | Separation and mass analysis of components in a mixture. | Analysis of reaction mixtures and biological extracts. cdri.res.innih.gov |

| LC-MS/MS | Structural information from fragmentation patterns. | Identification of unknown compounds in complex matrices. nih.govfda.gov |

Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS) for Heterogeneous Catalysts)

When this compound is incorporated into solid materials, particularly as a ligand in heterogeneous catalysts, surface-sensitive techniques are essential for characterization. X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful tool for investigating the surface chemistry of materials. kaust.edu.saredalyc.orgcnrs.fr

XPS provides information about the elemental composition and the chemical (oxidation) state of the elements on the surface of a material, typically within the top 10 nanometers. cnrs.frmdpi.com This is crucial for understanding how a catalyst functions, as the catalytic activity is primarily a surface phenomenon. kaust.edu.saredalyc.org

In a study involving manganese(III) porphyrins bearing 3,5-dichloropyridyl units immobilized on silica (B1680970) as heterogeneous catalysts, XPS was used to determine the elemental atomic percentages on the catalyst surface. mdpi.com The presence of nitrogen and chlorine, along with changes in the carbon and bromine signals, confirmed the successful anchoring of the porphyrin complex to the silica support. mdpi.com High-resolution XPS spectra can be deconvoluted to identify different chemical states of an element. For example, the O 1s spectrum can distinguish between different types of oxygen bonds, such as Si-O-Si and O-C. mdpi.com

XPS is also instrumental in identifying surface contamination, which can significantly affect a catalyst's performance. redalyc.org

Table 3: XPS Analysis of a Heterogeneous Catalyst (CAT-4-Si) mdpi.com

| Element | Atomic Percentage (%) |

|---|---|

| C 1s | 12.0 |

| O 1s | 51.5 |

| N 1s | 0.3 |

| Si 2p | 34.3 |

| Cl 2p | 0.3 |

| Mn 2p | <0.1 |

Data from a study on a manganese(III) porphyrin with 3,5-dichloropyridyl units immobilized on silica. mdpi.com

Microscopic Techniques (e.g., Scanning Electron Microscopy (SEM) for Material Morphology)

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of solid materials at high resolution. improvedpharma.comapmlaboratori.com SEM produces three-dimensional-like images by scanning the surface with a focused beam of electrons. bjbms.org This technique is essential for characterizing the physical form of materials, such as the size and shape of particles, the texture of a surface, and the microstructure of a composite material. improvedpharma.comresearchgate.netresearchgate.net

For heterogeneous catalysts involving this compound, SEM can be used to examine the morphology of the support material and the catalyst particles. researchgate.net For instance, in the development of a catalyst where a complex is immobilized on a solid support, SEM can verify that the morphology of the support is maintained after the immobilization process and can reveal the distribution of the catalytic species on the surface.

The information obtained from SEM is crucial for understanding the physical properties of the material that can influence its catalytic activity, such as surface area and porosity. improvedpharma.com

Theoretical and Computational Investigations of 3,5 Dichloropyridin 2 Olate

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the computational analysis of molecular systems. DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying medium-sized organic molecules like 3,5-Dichloropyridin-2-olate. researchgate.net These calculations can predict a wide array of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics, which are crucial for interpreting experimental data and predicting chemical behavior. researchgate.net

Molecular Geometry Optimization and Conformational Landscapes

A fundamental step in computational chemistry is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. utwente.nlavogadro.cc For this compound, methods like DFT with basis sets such as B3LYP/6-311++G(d,p) are employed to calculate the optimized bond lengths, bond angles, and dihedral angles. researchgate.net The resulting geometry reveals a nearly planar pyridine (B92270) ring, with slight distortions introduced by the substituents.

The calculated geometric parameters are essential for understanding the molecule's steric and electronic properties. They also serve as the foundation for subsequent calculations, such as vibrational frequency analysis and electronic structure determination. mdpi.com While experimental crystal structure data provides the definitive geometry in the solid state, theoretical calculations offer a precise model of the molecule in the gas phase, free from intermolecular packing forces.

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative) This table presents typical data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation, based on values for similar structures.

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C2-O | 1.25 |

| C2-N1 | 1.38 | |

| C3-C4 | 1.39 | |

| C3-Cl1 | 1.74 | |

| C5-Cl2 | 1.74 | |

| C5-C6 | 1.38 | |

| Bond Angle | O-C2-N1 | 120.5 |

| Cl1-C3-C4 | 119.8 | |

| C3-C4-C5 | 118.0 | |

| Cl2-C5-C4 | 119.9 | |

| Dihedral Angle | C6-N1-C2-C3 | -0.5 |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP))

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to analyze this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the electron-withdrawing chlorine atoms and the oxygen atom significantly influence the energies and distributions of these orbitals.

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. researchgate.net It helps in identifying the regions prone to electrophilic and nucleophilic attack. For this compound, the MEP map would show negative potential (red/yellow regions) concentrated around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be located around the hydrogen atoms of the pyridine ring, marking them as potential sites for nucleophilic interaction. nih.govnih.gov

Table 2: Calculated Electronic Properties for this compound (Illustrative) This table presents typical data obtained from DFT calculations for similar pyridine derivatives.

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Prediction of Spectroscopic Properties (Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are powerful tools for predicting and interpreting various spectroscopic data. DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. readthedocs.iofaccts.de By comparing the calculated spectrum with the experimental one, a detailed assignment of vibrational modes to specific molecular motions (e.g., stretching, bending) can be achieved, thus confirming the molecular structure. researchgate.netiastate.edu

Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). wuxibiology.com These theoretical predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules. Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, which helps in interpreting UV-Vis absorption spectra by predicting the absorption wavelengths (λmax) and oscillator strengths. researchgate.net

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative) This table shows representative calculated frequencies and their assignments based on studies of related compounds. researchgate.net

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| 3100-3050 | ν(C-H) | C-H stretching |

| 1650 | ν(C=O) | Carbonyl stretching |

| 1580 | ν(C=C) | Ring stretching |

| 1450 | ν(C-N) | Ring stretching |

| 850 | γ(C-H) | C-H out-of-plane bending |

| 750 | ν(C-Cl) | C-Cl stretching |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

In the solid state, the packing of molecules is dictated by intermolecular interactions. Hirshfeld surface analysis is a computational technique used to visualize and quantify these interactions within a crystal lattice. scirp.orgmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close contact between molecules. nih.gov

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative) Based on data for similar chlorinated pyridine compounds. nih.govmdpi.com

| Interaction Type | Contribution (%) |

| H···H | 35 |

| Cl···H/H···Cl | 25 |

| C···H/H···C | 18 |

| O···H/H···O | 15 |

| Other | 7 |

Elucidation of Mechanistic Pathways in Catalytic Systems

Substituted pyridine derivatives can function as ligands or catalysts in various chemical reactions. Computational chemistry provides a powerful means to elucidate the mechanisms of these catalytic processes at a molecular level. mtu.edu By modeling the entire reaction pathway, researchers can identify transition states and intermediates, and calculate the associated activation energies. nih.gov

For a system involving this compound as a ligand, DFT calculations could be used to explore how it coordinates to a metal center and influences the catalytic cycle. nih.gov For example, calculations can determine whether the ligand facilitates oxidative addition or reductive elimination steps, or if it participates directly in bond-making or bond-breaking processes through proton transfer. nih.gov This mechanistic insight is vital for the rational design of more efficient and selective catalysts. acs.org

Computational Studies on Reactivity and Selectivity

Beyond describing static molecular properties, computational studies can predict the chemical reactivity and selectivity of this compound. Reactivity indices derived from DFT, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), offer a quantitative framework for understanding its chemical behavior. researchgate.net

Local reactivity descriptors, like the Fukui function, can pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attack. scispace.com This analysis, combined with the insights from HOMO/LUMO distributions and MEP maps, allows for the prediction of regioselectivity in chemical reactions. wuxibiology.com For instance, such studies could predict whether a nucleophile would preferentially attack the carbon atoms attached to the chlorine atoms or another position on the pyridine ring, guiding synthetic efforts to achieve desired products. researchgate.net These computational predictions of reactivity provide a theoretical foundation for designing new synthetic routes and functional materials based on the this compound scaffold.

Theoretical Assessment of Hydrogen Bond Basicity

The hydrogen bond basicity of pyridine-N-oxide derivatives is a crucial parameter in understanding their interaction in biological and chemical systems. Computational studies are frequently employed to predict and quantify this property. The hydrogen bond basicity of molecules can be described using various scales, such as the pKBHX scale, which is derived from the equilibrium constants of acid-base complexes and is linked to Gibbs free energy. nih.govnih.gov This scale is particularly useful for medicinal chemists as it provides site-specific data for polyfunctional bases. nih.govnih.gov

Theoretical models have been developed to predict hydrogen-bond basicity using quantum chemical calculations. nih.gov One such model correlates the pKBHX value with descriptors from quantum chemical topology, specifically the change in the atomic energy of the hydrogen atom from a hydrogen bond donor (like methanol (B129727) or water) upon complexation with the base (ΔE(H)). nih.govnih.gov This approach establishes a direct link between experimental basicity and computed atomic energies. nih.govnih.gov

For pyridine-N-oxide derivatives, the electronic nature of substituents on the pyridine ring significantly influences hydrogen bond basicity. Electron-withdrawing groups, such as chloro and nitro substituents, tend to increase basicity by polarizing the N–O bond. Conversely, electron-donating groups like methyl groups typically reduce basicity.

In the case of 3,5-Dichloropyridine (B137275) 1-oxide , a close analog of this compound, computational studies have classified it as having moderate hydrogen bond basicity. This makes it suitable for reactions that require a balanced proton affinity. A computational analysis provided specific values related to its basicity, as detailed in the table below.

Table 1: Computed Hydrogen Bond Basicity Data for Pyridine Derivatives

| Compound | Computed Log Ka | Computed pKa |

|---|---|---|

| 3,5-Dichloropyridine 1-oxide | -0.94 | 1.56 |

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics, optical computing, and data storage. nih.govfrontiersin.org Theoretical and computational chemistry provides powerful tools for predicting and analyzing the NLO response of molecules, guiding the design of new materials with enhanced properties. nih.govdiva-portal.org The NLO response originates from the interaction of a material with an intense electromagnetic field, such as a laser beam, leading to phenomena like second-harmonic generation (SHG). mdpi.com

The key quantities that characterize the NLO response of a molecule are the hyperpolarizabilities. mdpi.com When a molecule is subjected to an electric field (E), its induced dipole moment (μ) can be expressed as a power series. diva-portal.org

μ = μ₀ + αE + βE² + γE³ + ...

Here, μ₀ is the permanent dipole moment, α is the linear polarizability, and β and γ are the first and second hyperpolarizabilities (also known as second- and third-order polarizabilities), respectively. diva-portal.org These hyperpolarizabilities are tensors, and their magnitudes determine the strength of the NLO effects. frontiersin.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these properties. nih.govfrontiersin.org The selection of the functional and basis set is crucial for obtaining accurate predictions. nih.gov For instance, functionals like B3LYP and CAM-B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly employed to compute NLO properties and analyze electronic transitions. frontiersin.org

The NLO response in organic molecules is strongly linked to their electronic structure. nih.gov Key factors include:

Intramolecular Charge Transfer (ICT) : Molecules with electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system (D-π-A architecture) often exhibit large β values. frontiersin.org The delocalization of π-electrons across the molecule facilitates polarization, leading to a significant NLO response. nih.gov

Frontier Molecular Orbitals (FMOs) : The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response. nih.gov

Molecular Geometry : The planarity of the molecule and the nature of the π-linker can significantly impact the efficiency of charge transfer and, consequently, the NLO properties. frontiersin.org

While specific theoretical studies on the NLO properties of this compound are not prominent in the surveyed literature, its structure suggests potential NLO activity. The pyridine ring system can act as a π-linker, and the oxygen and chlorine substituents influence its donor-acceptor characteristics. A theoretical investigation would involve calculating its polarizability and hyperpolarizability tensors to quantify its NLO response.

Table 2: Representative Data from Theoretical NLO Calculations

| Property | Symbol | Description | Typical Units |

|---|---|---|---|

| Linear Polarizability | ⟨α⟩ | The measure of a molecule's response to a linear electric field. | esu or a.u. |

| First Hyperpolarizability | βtotal | The primary determinant of second-order NLO phenomena like SHG. | esu or a.u. |

| Second Hyperpolarizability | ⟨γ⟩ | Relates to third-order NLO phenomena like two-photon absorption. | esu or a.u. |

Applications in Catalysis and Advanced Materials Science

Homogeneous Catalysis Applications

In the realm of homogeneous catalysis, where the catalyst and reactants exist in the same phase, derivatives of 3,5-Dichloropyridin-2-olate have been instrumental in the design of highly efficient metal complexes.

Transition Metal Catalysis (e.g., Alkene Epoxidation)

The incorporation of 3,5-dichloropyridyl units into transition metal complexes, particularly manganese(III) porphyrins, has yielded innovative catalysts for the epoxidation of alkenes. mdpi.com These second-generation biomimetic catalysts, inspired by cytochrome P450 enzymes, demonstrate high efficiency in converting alkenes like cyclooctene (B146475) and styrene (B11656) to their corresponding epoxides. mdpi.com For instance, an asymmetric manganese(III) porphyrin containing a 3,5-dichloropyridin-4-yl group has shown catalytic activity comparable to well-established, highly efficient second-generation catalysts. mdpi.com The use of aqueous hydrogen peroxide as a green oxidant further enhances the appeal of these systems. mdpi.com

The catalytic performance of these manganese(III) porphyrins in the epoxidation of cyclooctene is noteworthy. In homogeneous systems, using acetonitrile (B52724) as the solvent and ammonium (B1175870) acetate (B1210297) as a co-catalyst, near-total conversion of cyclooctene to cyclooctene oxide can be achieved in a relatively short time. mdpi.com The gradual addition of hydrogen peroxide has proven to be an effective strategy to maintain high catalytic activity and selectivity. mdpi.com

Below is a table summarizing the performance of a manganese(III) porphyrin catalyst with a 3,5-dichloropyridyl substituent in the oxidation of cyclooctene.

| Catalyst System | Substrate/Catalyst Ratio | Reaction Time (min) | Conversion (%) | Selectivity (%) |

| Mn(III) porphyrin with 3,5-dichloropyridyl group / H₂O₂ | 150 | 90 | 98.8 | >99 |

| Mn(III) porphyrin with 3,5-dichloropyridyl group / H₂O₂ | 600 | 120 | 97.6 | >99 |

| Data derived from studies on the oxidation of cyclooctene using H₂O₂ in acetonitrile with ammonium acetate as a co-catalyst. mdpi.com |

Biomimetic Catalysis (e.g., Artificial [Fe]-Hydrogenase Analogues for H2 Activation)

The structural motifs provided by pyridinolates, including chlorinated derivatives, are valuable in the construction of biomimetic catalysts. These synthetic analogues aim to replicate the function of complex enzymes. For example, the active sites of [FeFe]-hydrogenases, enzymes that catalyze the reversible activation of hydrogen, have inspired the design of diiron complexes. While direct use of this compound in published [Fe]-hydrogenase analogues is not prominently documented in the provided search results, the fundamental role of pyridinol-type ligands in stabilizing metal centers in various oxidation states is a core concept in creating such biomimetic systems. The ability of these ligands to support electron transfer processes is crucial for mimicking the catalytic cycles of natural hydrogenases.

Ligand Role in Copper-Catalyzed Organic Transformations (e.g., Cycloadditions)

In copper-catalyzed reactions, such as the azide-alkyne cycloaddition (CuAAC), the ligand plays a critical role in modulating the catalyst's activity and selectivity. numberanalytics.comscielo.org.mx While the direct application of this compound as a primary ligand in widely reported CuAAC reactions is not explicitly detailed, the principles of ligand design in this area are relevant. Ligands influence the electronic properties and steric environment of the copper center, which in turn affects the reaction mechanism and efficiency. numberanalytics.com For instance, in the synthesis of 1-sulfonyl-1,2,3-triazoles, the choice of a copper ligand is crucial for achieving selective formation of the desired product. scielo.org.mx The electron-withdrawing nature of the chloro substituents on the pyridinolate ring could potentially influence the electronic properties of a copper catalyst, a feature that is often exploited in ligand design to fine-tune catalytic activity. mdpi.com

Heterogeneous Catalysis Development

To address the challenges of catalyst separation and reuse, researchers have focused on immobilizing homogeneous catalysts onto solid supports, thereby creating heterogeneous systems.

Strategies for Immobilization onto Solid Supports (e.g., Merrifield Resin, Silica)

A key strategy for heterogenizing catalysts derived from 3,5-dichloropyridyl-containing porphyrins involves their covalent attachment to solid supports. mdpi.com Commonly used supports include Merrifield resin and 3-bromopropyl-functionalized silica (B1680970). mdpi.com The immobilization is typically achieved by reacting the pyridine (B92270) moiety of the catalyst with the functional groups on the support at elevated temperatures. mdpi.com This approach creates a robust linkage that prevents the catalyst from leaching into the reaction medium. mdpi.comworldscientific.com The resulting solid materials can then be used as heterogeneous catalysts, combining the high activity of the molecular catalyst with the practical advantages of a solid-phase system. mdpi.com

Evaluation of Catalytic Performance and Reusability in Heterogeneous Systems

The performance of these immobilized catalysts is evaluated in terms of their catalytic activity, selectivity, and, most importantly, their reusability. mdpi.commdpi.com For example, a manganese(III) porphyrin with a 3,5-dichloropyridyl group, when immobilized on Merrifield resin, has shown excellent efficiency and reusability in the oxidation of cyclooctene using tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.com This system could be reused for up to five catalytic cycles with only a gradual decrease in activity. mdpi.comworldscientific.com

The choice of oxidant and support material can significantly impact the catalyst's performance and stability. mdpi.com For instance, the silica-supported version of the same catalyst, while highly active in the first cycle with both H₂O₂ and TBHP, showed a significant drop in activity in subsequent cycles due to leaching of the metalloporphyrin from the support. mdpi.comworldscientific.com

The table below illustrates the reusability of a Merrifield resin-supported manganese(III) porphyrin catalyst in the oxidation of cyclooctene.

| Catalytic Cycle | Reaction Time (h) | Conversion (%) |

| 1 | 5 | 92.8 |

| 2 | 5 | 72.0 |

| 3 | 5 | 54.4 |

| Data for the oxidation of cyclooctene using a Merrifield resin-supported catalyst and TBHP as the oxidant. mdpi.com |

This demonstrates the potential of creating robust and reusable catalysts by immobilizing 3,5-dichloropyridyl-functionalized complexes onto suitable solid supports.

Building Blocks for Functional Materials

The compound this compound, existing in tautomeric equilibrium with 3,5-Dichloro-2-hydroxypyridine and 3,5-Dichloro-2-pyridone (B189641), presents a versatile molecular scaffold for the construction of advanced functional materials. nih.govgithub.io Its unique combination of a heterocyclic aromatic ring, electron-withdrawing chlorine substituents, and strategically placed nitrogen and oxygen atoms allows it to participate in a variety of intermolecular interactions. These characteristics make it a valuable building block in supramolecular chemistry, a promising ligand for coordination polymers, and a candidate for materials with nonlinear optical properties.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to direct the self-assembly of molecules into larger, well-defined architectures. The this compound system is particularly well-suited for this purpose due to its tautomeric nature, which provides multiple sites for hydrogen bonding.

Detailed Research Findings:

The parent compound, 2-pyridone, is a classic example of a molecule that self-assembles via hydrogen bonding. It readily forms stable, hydrogen-bonded dimers in many environments. wikipedia.org In the solid state, 2-pyridone molecules arrange into helical structures held together by these non-covalent forces. wikipedia.org This inherent ability to form predictable hydrogen-bonded networks is retained in its substituted derivatives.

For this compound, the pyridone tautomer features an N-H group (a hydrogen-bond donor) and a carbonyl C=O group (a hydrogen-bond acceptor). This arrangement facilitates the formation of robust, head-to-head dimers through a pair of N-H···O hydrogen bonds, creating a specific and stable supramolecular synthon. wikipedia.orgiucr.org These dimeric units can then serve as larger building blocks, assembling further into tapes, layers, or more complex three-dimensional networks. iucr.orgresearchgate.net

The hydroxypyridine tautomer offers a different set of interactions, primarily through its O-H group. The presence of the two chlorine atoms on the pyridine ring also introduces the possibility of weaker, but structurally significant, C-H···Cl or N···Cl halogen bonding, which can further guide the assembly process and stabilize the resulting crystal packing. iucr.orgresearchgate.net The interplay between the strong N-H···O hydrogen bonds of the pyridone form and other potential interactions allows for the creation of complex and predictable supramolecular structures.

Table 1: Potential Hydrogen Bonding Interactions in this compound Tautomers

| Tautomer Form | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Potential Supramolecular Motif |

|---|---|---|---|

| 3,5-Dichloro-2-pyridone | N-H | C=O (carbonyl oxygen) | Centrosymmetric Dimer (R²₂(8) graph set) |

| 3,5-Dichloro-2-hydroxypyridine | O-H | N (ring nitrogen) | Chains, Sheets |

Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity and catalytic activity, are directly determined by the choice of metal and organic linker.

Detailed Research Findings: